![molecular formula C14H14O3 B3289509 2-(6-Methoxy-8-methylnaphthalen-1-yl)acetic acid CAS No. 858459-45-7](/img/structure/B3289509.png)
2-(6-Methoxy-8-methylnaphthalen-1-yl)acetic acid
Description
2-(6-Methoxy-8-methylnaphthalen-1-yl)acetic acid is a chemical compound with the molecular formula C14H14O3 and a molecular weight of 230.26 . It is used in various chemical reactions and has several applications in the field of chemistry .
Molecular Structure Analysis
The molecular structure of 2-(6-Methoxy-8-methylnaphthalen-1-yl)acetic acid is determined by its molecular formula, C14H14O3 . The structure includes a naphthalene ring, which is a type of polycyclic aromatic hydrocarbon, with methoxy and methyl groups attached .Chemical Reactions Analysis
While specific chemical reactions involving 2-(6-Methoxy-8-methylnaphthalen-1-yl)acetic acid are not available, it’s known that similar compounds participate in a variety of chemical reactions . These can include reactions with other organic compounds, oxidation and reduction reactions, and more .Physical And Chemical Properties Analysis
2-(6-Methoxy-8-methylnaphthalen-1-yl)acetic acid has several physical and chemical properties. It has a molecular weight of 230.26 and a molecular formula of C14H14O3 . Other properties such as melting point, boiling point, and density were not found in the available resources .properties
IUPAC Name |
2-(6-methoxy-8-methylnaphthalen-1-yl)acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3/c1-9-6-12(17-2)7-10-4-3-5-11(14(9)10)8-13(15)16/h3-7H,8H2,1-2H3,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPRWNERYJFSSKY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1C(=CC=C2)CC(=O)O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-Methoxy-8-methylnaphthalen-1-yl)acetic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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